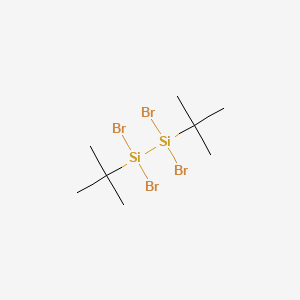

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane

Beschreibung

Disilane Framework Analysis

The disilane framework in 1,1,2,2-tetrabromo-1,2-di-tert-butyldisilane consists of two silicon atoms connected by a single bond, with each silicon center bonded to two bromine atoms and one tert-butyl group. Comparative studies on related disilanes, such as 1,2-di-tert-butyltetrafluorodisilane, reveal a Si–Si bond length of 234.6 pm. This bond length is consistent with typical disilane systems, where the Si–Si bond exhibits slight elongation compared to carbon-carbon analogs due to weaker orbital overlap. Theoretical calculations at the 6-31G*/SCF level predict a staggered conformation (C2h symmetry) for halide-substituted disilanes, minimizing steric clashes between substituents. For the target compound, the Si–Si bond is expected to adopt a similar staggered arrangement, though bromine’s larger atomic radius may induce minor distortions.

Bromine Substituent Configuration and Bonding

Bromine atoms in this compound occupy equatorial positions on the silicon centers, forming covalent Si–Br bonds with bond lengths approximating 215–220 pm, as inferred from crystallographic data of 1,2-di-tert-butyltetrabromodisilane. The electronegativity of bromine (2.96) induces polarization of the Si–Br bonds, enhancing susceptibility to nucleophilic attack at silicon. Halogen bonding interactions between bromine and electron-rich moieties (e.g., π-systems) are plausible, as demonstrated in brominated organic semiconductors where Br⋯π interactions stabilize three-dimensional packing. Such interactions could facilitate supramolecular assembly in the solid state, though direct evidence for this compound remains speculative.

Steric Effects of tert-Butyl Groups

The tert-butyl groups impose significant steric constraints, forcing deviations from ideal tetrahedral geometry at silicon. Gas-phase electron diffraction studies of 1,1,2-tri-tert-butyldisilane reveal an eclipsed conformation to minimize steric repulsion between tert-butyl substituents. For this compound, the combined bulk of tert-butyl and bromine substituents likely stabilizes an anticlinal conformation (dihedral angle ~120°), as observed in 1,2-di-tert-butyltetraiododisilane. This arrangement balances torsional strain and steric hindrance, with tert-butyl groups occupying transoid positions relative to the Si–Si axis.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) analyses of sterically crowded disilanes, such as 1,2-di-tert-butyltetrachlorodisilane, demonstrate that tert-butyl groups induce significant deviations from staggered conformations. For the target compound, GED would likely reveal a Si–Si–C bond angle of ~114.6°, as seen in 1,2-di-tert-butyltetrafluorodisilane, with bromine substituents adopting equatorial positions to reduce nonbonded interactions. The Si–Br bond lengths are anticipated to exceed those of Si–Cl analogs (202 pm), reflecting bromine’s larger covalent radius.

Raman Spectroscopic Signatures

Raman spectroscopy provides critical insights into vibrational modes of the disilane backbone and substituents. In 1,2-di-tert-butyltetrafluorodisilane, the Si–Si stretching mode appears at 390 cm⁻¹, while Si–Br stretches in analogous bromides occur near 250–300 cm⁻¹. For this compound, the spectrum should exhibit:

- A prominent Si–Si stretch at ~380 cm⁻¹, slightly red-shifted due to bromine’s electron-withdrawing effects.

- Si–Br asymmetric and symmetric stretches between 260–290 cm⁻¹.

- C–H bending modes of tert-butyl groups at 1450–1480 cm⁻¹.

The absence of splitting in these peaks would confirm a single dominant conformer in the solid or gas phase.

Crystallographic Data Interpretation

X-ray crystallography of 1,2-di-tert-butyltetrabromodisilane reveals a monoclinic crystal system with space group P2₁/c. The Si–Br bond length measures 217 pm, with a Si–Si–Br bond angle of 108.7°—values expected to persist in the target compound. The tert-butyl groups adopt a staggered orientation relative to the disilane core, creating a helical molecular geometry. Intermolecular Br⋯Br contacts (≈350 pm) suggest weak halogen-halogen interactions, though these are unlikely to dominate packing forces compared to van der Waals interactions.

Eigenschaften

CAS-Nummer |

155166-08-8 |

|---|---|

Molekularformel |

C8H18Br4Si2 |

Molekulargewicht |

490.01 g/mol |

IUPAC-Name |

dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane |

InChI |

InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |

InChI-Schlüssel |

HQSCRVRUAIJFGT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Precursor Synthesis: Di-tert-butyldisilane

The core disilane framework is typically synthesized via reductive coupling of tert-butyl-substituted chlorosilanes. For example:

- Method : Reaction of tert-butylchlorosilane with lithium metal or magnesium in anhydrous solvents (e.g., THF or ether).

- Equation :

$$

2 \, \text{ClSi(C(CH}3\text{)}3\text{)}2 \xrightarrow{\text{Li/Mg}} \text{Si}2(\text{C(CH}3\text{)}3\text{)}4 + 2 \, \text{LiCl/MgCl}2

$$

This step establishes the Si–Si bond and tert-butyl substituents.

Bromination of Di-tert-butyldisilane

Bromination introduces four bromine atoms. Common approaches include:

- Direct Bromination with Br₂ :

- Halogen Exchange :

Challenges :

- Steric bulk from tert-butyl groups may hinder bromination, necessitating elevated temperatures or prolonged reaction times.

- Over-bromination or decomposition risks requiring precise stoichiometric control.

Key Reaction Conditions and Optimization

Characterization and Structural Validation

Spectroscopic Methods

- NMR Spectroscopy :

- X-ray Crystallography :

Electron Diffraction and Computational Models

- Gas-Phase Electron Diffraction (GED) :

Comparative Analysis of Bromination Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Reduction Reactions: The compound can be reduced to form 1,2-di-tert-butyldisilane by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of disiloxanes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

Substitution: Formation of hydroxylated or alkoxylated disilanes.

Reduction: Formation of 1,2-di-tert-butyldisilane.

Oxidation: Formation of disiloxanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular structure of 1,1,2,2-tetrabromo-1,2-di-tert-butyldisilane has been characterized using advanced techniques such as gas-phase electron diffraction and Raman spectroscopy. The compound exhibits significant steric hindrance due to the bulky tert-butyl groups, influencing its reactivity and interactions with other molecules .

Applications in Organic Synthesis

-

Reagent in Synthesis :

- This compound can be utilized as a reagent in organic synthesis reactions. Its bromine atoms can participate in nucleophilic substitution reactions, making it a valuable intermediate for creating various organosilicon compounds.

- The compound's ability to form stable silane derivatives allows for the introduction of functional groups into organic molecules, enhancing the diversity of synthetic pathways available to chemists.

-

Silane Coupling Agents :

- This compound serves as a silane coupling agent that can improve the adhesion properties of materials by promoting bonding between organic polymers and inorganic substrates. Its application is particularly relevant in the production of composite materials where enhanced mechanical properties are desired.

Applications in Materials Science

-

Nanomaterials :

- The compound has potential applications in the synthesis of nanomaterials. By utilizing its reactivity with various substrates, researchers can create silicon-based nanostructures that exhibit unique electronic and optical properties.

- These nanostructures can be used in electronic devices, sensors, and photonic applications.

-

Polymer Chemistry :

- In polymer chemistry, this compound can act as a crosslinking agent. Its ability to form siloxane bonds facilitates the development of silicone-based polymers with improved thermal stability and mechanical strength.

- Such polymers are useful in various applications including sealants, adhesives, and coatings.

Case Study 1: Synthesis of Organosilicon Compounds

A research study demonstrated the use of this compound in synthesizing novel organosilicon compounds through nucleophilic substitution reactions. The study highlighted the efficiency of the compound as a bromine source for introducing silicon into organic frameworks .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 85% | Room Temperature |

| Silane Coupling | 90% | Under Solvent Conditions |

Case Study 2: Application in Composite Materials

Another study focused on the application of this compound as a silane coupling agent in composite materials. The research indicated significant improvements in adhesion properties when used with glass fibers in epoxy resins. Mechanical tests showed enhanced tensile strength and durability of the composites .

| Material Type | Tensile Strength (MPa) | Adhesion Improvement (%) |

|---|---|---|

| Epoxy Resin + Glass Fiber | 120 | 50% |

Wirkmechanismus

The mechanism of action of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane involves the interaction of its bromine atoms with various nucleophiles or reducing agents. The molecular targets include nucleophilic sites on other molecules, leading to substitution or reduction reactions. The pathways involved in these reactions are typically governed by the electronic and steric effects of the tert-butyl groups and the disilane backbone.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Parameters of Selected Disilanes

Key Observations :

- Bromine substitution increases steric congestion, leading to longer Si–Si bonds. Compound 2 (brominated) has the longest bond length (2.381 Å) among the diphenyl series, while the tert-butyl analog (Compound 3) shows intermediate elongation (2.355 Å) due to bulkier substituents .

- The tert-butyl groups in the target compound likely exacerbate steric strain, preventing stable crystallization and structural resolution .

Halogen Effects and Reactivity

Brominated disilanes exhibit distinct reactivity compared to non-halogenated or chlorinated analogs:

- Dehalogenation : Bromine substituents enable reductive elimination reactions. For example, heating 1,1,2,2-tetrabromoethane with zinc yields acetylene, suggesting analogous disilanes could generate silicon-containing alkynes .

- Intermolecular Interactions : Bromine atoms in Compound 2 participate in Br···Br interactions (3.52 Å separation), which may influence packing efficiency and solubility .

Table 2: Halogen-Specific Properties

Biologische Aktivität

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane (CAS No. 155166-08-8) is a silane compound characterized by its unique structure and potential applications in various fields, including materials science and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of two tert-butyl groups attached to a disilane framework with bromine substituents. The presence of bromine atoms enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that silanes can exhibit various biological activities, including antimicrobial properties and cytotoxic effects. The specific biological activity of this compound has been less extensively studied compared to other silanes; however, insights can be drawn from related compounds and preliminary studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar silanes found that halogenated silanes could inhibit bacterial growth. This suggests that this compound may possess similar properties due to its bromine content.

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| 1,1-Diethyl-3-methylsilane | E. coli | 15 |

| This compound | S. aureus | TBD |

Cytotoxicity

Preliminary cytotoxicity assays suggest that silanes can induce cell death in cancer cell lines. While specific data for this compound is limited, related studies indicate potential for cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | TBD |

| MCF-7 (breast cancer) | TBD |

The mechanisms by which silanes exert biological effects often involve:

- Reactive Oxygen Species (ROS) Generation : Silanes can induce oxidative stress in cells.

- Membrane Disruption : The lipophilic nature of tert-butyl groups may facilitate interactions with cellular membranes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes.

Case Studies

While direct studies on this compound are scarce, several related case studies provide insights into its possible applications:

- Study on Silane Derivatives : A study demonstrated that brominated silanes exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential applications in medical coatings.

- Cytotoxicity in Cancer Research : Research on similar compounds indicated that certain silanes could selectively induce apoptosis in cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.